1-benzyl-1H-benzimidazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1-benzyl-1H-benzimidazol-5-amine, can be achieved through several methods, involving the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles. Advanced methods also include CuI-catalyzed amination of aryl halides with guanidines or amidines and palladium-catalyzed aryl-amination chemistry, which offer improved yields and efficiencies (Deng, McAllister, & Mani, 2009); (Brain & Steer, 2003).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including studies on their complex formation with metals, reveals diverse conformational behaviors and structural features. For example, benzimidazole compounds can form one-dimensional polymeric complexes with metals such as HgCl2, demonstrating the flexibility and adaptability of their molecular structure (Li et al., 2012).
Chemical Reactions and Properties
Benzimidazole derivatives participate in a wide range of chemical reactions, including amination, sulfonation, and coupling reactions, which are crucial for the synthesis of various biologically active compounds. These reactions underscore the chemical versatility and reactivity of the benzimidazole core (Kaipnazarov et al., 2013).
Scientific Research Applications
Anticancer Compounds
1-benzyl-1H-benzimidazol-5-amine, as part of the benzimidazole family, has been studied for its potential in cancer treatment. For instance, benzimidazole derivatives, including structures similar to 1-benzyl-1H-benzimidazol-5-amine, have been synthesized and evaluated for their anticancer properties. These compounds showed significant activity against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cisplatin (Ghani & Mansour, 2011).
Antibacterial and Cytotoxic Activities
Benzimidazole derivatives have demonstrated notable antibacterial and cytotoxic activities. A study synthesizing novel azetidine-2-one derivatives of 1H-benzimidazole found that these compounds exhibited good antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014).
Antioxidant Properties
Research has also explored the antioxidant properties of benzimidazole derivatives. For example, certain derivatives were found to inhibit lipid peroxidation in rat liver, indicating potential antioxidant applications (Kuş et al., 2004).
Antiinflammatory Studies
Benzimidazole compounds, including those structurally related to 1-benzyl-1H-benzimidazol-5-amine, have been synthesized and assessed for their antiinflammatory properties. These studies involved synthesis and molecular docking, indicating their relevance in antiinflammatory research (Bucha et al., 2018).
Corrosion Inhibitors
Benzimidazole derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic media. These studies show that benzimidazole-based compounds can effectively protect metals from corrosion, which has industrial applications (Tang et al., 2013).
pH Sensors
Benzimidazole derivatives have been used in the development of pH sensors. For instance, specific derivatives demonstrated high chemosensor activity with respect to hydrogen cations, making them useful in various analytical applications (Tolpygin et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
In the field of material science, benzimidazole derivatives have been employed in the development of organic light-emitting diodes (OLEDs). These compounds, due to their bipolar nature, have been used in fabricating highly efficient single-layer OLEDs (Ge et al., 2008).
properties
IUPAC Name |
1-benzylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCJIKCEPOTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360197 | |
Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-benzimidazol-5-amine | |
CAS RN |
26530-89-2 | |
Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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